molecular formula C8H3N3O2 B195368 4-Nitrophthalonitrile CAS No. 31643-49-9

4-Nitrophthalonitrile

Cat. No. B195368
CAS RN: 31643-49-9
M. Wt: 173.13 g/mol
InChI Key: NTZMSBAAHBICLE-UHFFFAOYSA-N
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Description

4-Nitrophthalonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the fields of medicine and new material . It has a linear formula of O2NC6H3-1,2-(CN)2 and a molecular weight of 173.13 .


Synthesis Analysis

This compound can be synthesized from phthalic imidine as raw material, which undergoes the reaction processes of acidylation, nitration, aminolysis, and condensation to obtain the product . Another synthesis method involves using hydroxyl-containing phthalonitrile and epichlorohydrin as raw materials .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 16 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 2 double bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitrile groups (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

This compound can facilitate efficient π-stacking with electron-rich aromatics to form an electron-donor-acceptor complex . The electron transfer is highly favorable under light irradiation . This electron acceptor catalyst can be efficiently applied in the benzylic C−H bond photoactivation by developing the Giese reaction of alkylanisoles and the oxidation of the benzyl alcohols .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It is soluble in polar solvents, slightly dissolved in common solvents, and slightly soluble in water . It has a melting point of 142-144 °C .

Scientific Research Applications

  • Textile Industry and Optical Applications : Yıldırım, Sevim, and Gül (2012) synthesized novel water-soluble metallophthalocyanines using 4-nitrophthalonitrile derivatives. These derivatives were used on cotton fabrics and showed potential for use in the textile industry, as well as in optical and catalytic applications, particularly for air-purifying materials in air conditioners (Özgür Yıldırım et al., 2012).

  • Electrochemical and Photophysical Properties : Kulaç et al. (2007) and Bıyıklıoğlu et al. (2008) explored the synthesis of novel phthalocyanine derivatives from this compound. They investigated the electrochemical and photophysical properties of these compounds, indicating their potential in electronic and optical applications (Duygu Kulaç et al., 2007); (Z. Bıyıklıoğlu et al., 2008).

  • Metal-Insulator-Semiconductor Devices : Şengül et al. (2012) synthesized novel bi-nuclear ball-type metallophthalocyanines using this compound. These compounds were studied for their dielectric properties and potential in metal-oxide-semiconductor devices (Abdurrahman Şengül et al., 2012).

  • Synthesis of Heterocyclic Compounds : Research by Abramov et al. (2000, 2002) highlighted the use of this compound in synthesizing various heterocyclic systems, demonstrating its utility in organic chemistry and material science (I. Abramov et al., 2000); (I. Abramov et al., 2002).

  • Bio-Based Materials : Wang et al. (2018) synthesized bio-based phthalonitrile monomers using this compound. These monomers exhibited low melt viscosity and wide processing windows, indicating their use in the production of bio-based materials (An-ran Wang et al., 2018).

  • High-Temperature Phthalonitrile Polymers : Keller and Dominguez (2005) developed a high-temperature thermosetting phthalonitrile polymer using this compound, which could be used in various industrial applications due to its controlled processing and thermal properties (T. Keller et al., 2005).

  • Gas Sensing Properties : Ceyhan et al. (2006) investigated the conduction and gas sensing properties of novel multinuclear metallophthalocyanines synthesized from this compound, suggesting their potential in developing sensors for volatile organic compounds (Tanju Ceyhan et al., 2006).

Mechanism of Action

Safety and Hazards

4-Nitrophthalonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

4-Nitrophthalonitrile has been used in the development of perovskite solar cells, achieving high power conversion efficiencies . The addition of electron-deficient this compound into the perovskite layer of perovskite solar cells could not only enhance VOC and the FF, leading to high PCE over 22% but also improved environmental stability .

properties

IUPAC Name

4-nitrobenzene-1,2-dicarbonitrile
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InChI

InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZMSBAAHBICLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4067642
Record name 1,2-Benzenedicarbonitrile, 4-nitro-
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Molecular Weight

173.13 g/mol
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CAS RN

31643-49-9
Record name 4-Nitrophthalonitrile
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Record name 4-Nitrophthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-nitro-
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Record name 5-nitrobenzene-1,2-dicarbonitrile
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Synthesis routes and methods I

Procedure details

4-nitrophthalamide (220g; 1.05 moles) is suspended in pyridine (840ml). Into this vigrously stirred suspension, phosphorus oxychloride (220 ml; 2.40 moles) is added at such a rate that the reaction maintains a temperature range of 65°-70° C during the 30 minute addition time. The same temperature is maintained an additional hour by external heating. The resulting mixture is neutralized with 12 N hydrochloric acid (150 ml). The purple solid is collected by filtration and dried. The residue is extracted with ethyl acetate (3 × 700 ml) and the purple extract is decolorized with activated charcoal, washed first with 0.4 N sodium hydroxide saturated with sodium chloride (3 × 70 ml) and then with water (4 × 70 ml). Drying and evaporation of the extract leaves 91g of II as pale yellow crystals; yield, 50%, mp142°-144° C; lit. (7) mp 138°-139° C; lit. (4) 142° C.
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
840 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

4-nitrophthalamide (220 g; 1.05 moles) is suspended in pyridine (840 ml). Into this vigorously stirred suspension, phosphorus oxychloride (220 ml; 2.40 moles) is added at such a rate that the reaction maintains a temperature range of 65°-70° C during the 30-minute addition time. The same temperature is maintained an additional hour by external heating. The resulting mixture is neutralized with 12 N hydrochloric acid (150 ml). The purple solid is collected by filtration and dried. The residue is extracted with ethyl acetate (3 × 700 ml) and the purple extract is decolorized with activated charcoal, washed first with 0.4N sodium hydroxide saturated with sodium chloride (3 × 70 ml) and then with water (4 × 70 ml). Drying and evaporation of the extract leaves 91 g of II as pale yellow crystals; yield, 50%; mp 142-144°; lit. (7-mp 138°-139°; lit. (4) 142°.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
840 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-nitrophthalonitrile?

A1: The molecular formula of this compound is C8H3N3O2, and its molecular weight is 173.13 g/mol.

Q2: How is this compound synthesized?

A2: Several synthetic routes are available for this compound. One common method involves the nitration of phthalimide, followed by amination and dehydration. [] Another approach utilizes phthalic anhydride as the starting material, undergoing ammonation, nitration, aminolysis, and finally dehydration to yield this compound. []

Q3: Can you describe the spectroscopic data for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for nitrile groups (C≡N) and nitro groups (NO2). Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]

Q4: What is the primary application of this compound?

A4: this compound serves as a key precursor in the synthesis of phthalocyanines and their metal complexes (metallophthalocyanines). [, , , , ]

Q5: How does this compound react to form phthalocyanines?

A5: this compound undergoes cyclotetramerization in the presence of metal salts or under specific reaction conditions to form phthalocyanines. The nitro group can be further modified or substituted to introduce desired functionalities into the phthalocyanine structure. [, , ]

Q6: What are the advantages of using this compound in phthalocyanine synthesis?

A6: The nitro group in this compound serves as an electron-withdrawing group, activating the molecule towards nucleophilic aromatic substitution reactions. This facilitates the introduction of various substituents onto the phthalocyanine ring, enabling the fine-tuning of its properties for specific applications. [, , ]

Q7: Can you provide specific examples of reactions involving this compound in the synthesis of functionalized phthalocyanines?

A7: Certainly. Researchers have employed this compound to synthesize phthalocyanines with diverse functionalities. For instance, it reacts with diethylstilbestrol to produce metallophthalocyanines with potential applications in volatile organic compound (VOC) adsorption. [] Additionally, reactions with bisphenol A, catechol derivatives, and other aromatic compounds yield phthalocyanine-based materials with tailored properties like high thermal stability and desirable mechanical strength. [, , ]

Q8: What are the applications of phthalocyanines derived from this compound?

A8: Phthalocyanines derived from this compound find applications in various fields, including:

  • Dyes and Pigments: Their intense color and stability make them suitable for use in inks, paints, and textiles. []
  • Sensors: Their optical and electronic properties change upon interaction with specific analytes, enabling their use in chemical and gas sensors. [, ]
  • Catalysis: Metallophthalocyanines can act as catalysts in various chemical reactions, including oxidation and reduction reactions. [, ]
  • Photodynamic Therapy (PDT): They can generate singlet oxygen upon light irradiation, making them potentially useful in PDT for cancer treatment. []

Q9: What is the thermal stability of phthalocyanines derived from this compound?

A9: Phthalocyanines derived from this compound generally exhibit high thermal stability, with some derivatives showing minimal weight loss even at temperatures exceeding 500°C. This thermal robustness makes them suitable for applications requiring high-temperature resistance. [, , ]

Q10: How does the introduction of different substituents affect the properties of phthalocyanines derived from this compound?

A10: The nature of substituents introduced onto the phthalocyanine ring significantly influences its properties. For example, electron-donating groups can enhance solubility and influence the electronic properties, while bulky substituents can impact aggregation behavior and self-assembly. [, , ]

Q11: Are there any studies on the electrochemical properties of this compound-derived phthalocyanines?

A11: Yes, numerous studies have investigated the electrochemical properties of these phthalocyanines. Cyclic voltammetry (CV) experiments reveal their redox behavior, providing insights into their electron transfer capabilities and potential applications in electrocatalysis and sensing. [, ]

Q12: What about the dielectric properties of these phthalocyanines? Are there any applications in electronic devices?

A12: The dielectric properties of this compound-derived phthalocyanines, particularly their dielectric constant and dielectric loss, are crucial for applications in electronic devices. Researchers have explored their potential as gate dielectric materials in metal-insulator-semiconductor (MIS) devices. Studies on their interface properties with different substrates, like silicon, provide valuable information for device fabrication. [, ]

Q13: Is there any information available on the safety and toxicity of this compound and its derivatives?

A13: While detailed toxicological data might be limited for this compound itself, it's essential to handle it with caution as with any chemical reagent. Appropriate safety measures should be taken during synthesis and handling. Toxicity and environmental impact assessments are crucial aspects to consider during the development of phthalocyanine-based materials for various applications. [, ]

Q14: What about the environmental impact of these phthalocyanines? Are there any strategies for their degradation or recycling?

A14: Research on the environmental impact and degradation pathways of phthalocyanines is an active area of study. Exploring biodegradable alternatives and developing efficient recycling strategies for these compounds are essential steps towards sustainable materials development. []

Q15: What are some of the emerging research areas related to this compound and its derivatives?

A15: Several exciting research avenues are emerging in this field, including:

  • Design of novel phthalocyanine structures: Expanding the library of phthalocyanine structures by incorporating different substituents and exploring novel macrocyclic architectures. [, ]

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